Regioisomeric Specificity in GPR40 Modulation: The 2,5-Difluoro Pattern
The compound is a key intermediate for synthesizing GPR40 (FFA1) agonists. A patent (WO 2012/136221 A1) specifically claims 'ortho-fluoro substituted' phenylpropanoic acids, which includes the 2,5-difluoro substitution pattern, for modulating GPR40 in metabolic disease treatment [1]. This demonstrates a specific, patent-backed application for this regioisomer.
| Evidence Dimension | Target receptor modulation application |
|---|---|
| Target Compound Data | Intermediate for ortho-fluoro substituted GPR40 agonists |
| Comparator Or Baseline | Other regioisomers (e.g., 2,4- or 3,5-difluoro) not explicitly claimed in the same patent context for this application |
| Quantified Difference | N/A (qualitative specificity) |
| Conditions | Patent claim analysis (WO 2012/136221 A1) |
Why This Matters
For researchers developing GPR40 agonists, this compound provides a direct, patent-supported entry to a specific class of modulators, offering a clear intellectual property and synthetic pathway advantage over other regioisomers.
- [1] Ulven, T.; Christiansen, E. WO 2012/136221 A1: Preparation of ortho-fluoro substituted compounds for the treatment of metabolic diseases. 2012. View Source
